7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17437867
InChI: InChI=1S/C15H14ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8,14,17H,9H2,1H3
SMILES:
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol

7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS No.:

Cat. No.: VC17437867

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine -

Specification

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
IUPAC Name 7-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C15H14ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8,14,17H,9H2,1H3
Standard InChI Key YXPZMPXAVVSVCT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)Cl

Introduction

Structural Features:

  • Core Framework: The compound features a benzo[b] oxazine ring system, which is a bicyclic structure combining a benzene ring and an oxazine ring.

  • Substituents:

    • A chlorine atom at position 7 of the benzene ring.

    • A para-tolyl group (pCH3 p-\text{CH}_3) attached to the nitrogen atom in the oxazine ring.

Synthesis

The synthesis of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b] oxazine typically involves cyclization reactions starting from appropriately substituted anilines and aldehydes or ketones. A generalized synthetic pathway includes:

  • Starting Materials:

    • Substituted aniline (e.g., 4-chloroaniline).

    • Para-tolualdehyde or related derivatives.

  • Reaction Steps:

    • The reaction begins with the formation of a Schiff base by condensing the aniline with para-tolualdehyde under acidic or basic conditions.

    • Cyclization occurs in the presence of oxidizing or dehydrating agents to form the oxazine ring.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol is commonly used.

    • Catalyst: Acidic catalysts (e.g., sulfuric acid) are often employed.

    • Temperature: Moderate heating (50–80°C) facilitates the reaction.

Example Reaction Scheme:

C6H4ClNH2+C6H4CHO7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1][4]oxazine\text{C}_6\text{H}_4\text{ClNH}_2 + \text{C}_6\text{H}_4\text{CHO} \rightarrow \text{7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1][4]oxazine}

Pharmaceutical Potential

The benzo[b] oxazine scaffold is known for its bioactivity across various domains:

  • Antimicrobial Activity: Similar compounds have shown efficacy against bacterial and fungal pathogens.

  • CNS Activity: Oxazines are studied for their potential as central nervous system (CNS) modulators due to their ability to interact with neurotransmitter receptors.

  • Anti-inflammatory Properties: The presence of halogen substituents (e.g., chlorine) enhances lipophilicity and bioavailability, potentially improving anti-inflammatory activity.

Material Science

Due to its heterocyclic structure, this compound may also serve as a precursor for advanced materials used in optoelectronics or polymer science.

Analytical Characterization

To confirm the identity and purity of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b] oxazine, standard analytical techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)To determine structural details such as hydrogen and carbon environments.
Infrared Spectroscopy (IR)To identify functional groups like C-Cl and C=N bonds.
Mass Spectrometry (MS)To confirm molecular weight and fragmentation patterns.
X-ray CrystallographyTo elucidate the three-dimensional structure if crystalline.

Comparative Data Table

Below is a comparison of similar heterocyclic compounds for context:

Compound NameCore StructureKey Activity
Benzo[b] oxazineOxazine fused with benzeneCNS modulator
7-Chloro-3-(p-tolyl)-benzo[b] oxazineChlorinated oxazine derivativeAntimicrobial potential
Isoxazole derivativesIsoxazole ringAnti-inflammatory

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